(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate
CAS No.: 76134-83-3
Cat. No.: VC18487171
Molecular Formula: C22H24N2O4
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76134-83-3 |
|---|---|
| Molecular Formula | C22H24N2O4 |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene |
| Standard InChI | InChI=1S/C18H20N2.C4H4O4/c1-19-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)20(18)13-19;5-3(6)1-2-4(7)8/h2-9,18H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
| Standard InChI Key | GUJPQBJNGCYMEC-WLHGVMLRSA-N |
| Isomeric SMILES | CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate belongs to the dibenzopyrimidine class, characterized by a fused tetracyclic system. The compound’s IUPAC name, (E)-but-2-enedioic acid;4-methyl-2,4-diazatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(19),8,10,12,15,17-hexaene, reflects its intricate bicyclic framework . Its molecular formula is C₂₂H₂₄N₂O₄, with a molecular weight of 380.4 g/mol . The fumarate counterion enhances solubility and stability, a common pharmaceutical strategy for basic nitrogen-containing compounds.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 76134-83-3 |
| Molecular Formula | C₂₂H₂₄N₂O₄ |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;4-methyl-2,4-diazatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(19),8,10,12,15,17-hexaene |
| SMILES | CN1CCC2C3=CC=CC=C3C4=C2C1NC5=C4C=CC=C5.C(=O)/C=C\C(=O)O |
| InChI Key | GUJPQBJNGCYMEC-WLHGVMLRSA-N |
Pharmacological Profile and Mechanism of Action
Anxiolytic Activity and Preclinical Data
ORG-2305 emerged as a novel anxiolytic agent structurally related to mianserin, a tetracyclic antidepressant with histamine and serotonin receptor affinity . Early studies proposed its mechanism involved modulation of central nervous system (CNS) receptors, though exact targets remain uncharacterized. Unlike benzodiazepines, ORG-2305 demonstrated a distinct psychomotor impairment profile in human trials .
Comparative Efficacy with Diazepam
A double-blind, crossover study (n=15) compared ORG-2305 (15–60 mg) to diazepam (15 mg) and placebo . Key findings included:
-
Acute Effects: The 60 mg dose impaired psychomotor performance (choice reaction, tracking tasks) comparably to diazepam but with less subjective sedation .
-
Subchronic Effects: Seven-day administration revealed no tolerance development to ORG-2305, whereas diazepam’s effects diminished, suggesting divergent adaptation mechanisms .
Clinical Development and Discontinuation
Phase 2 Trial Outcomes
ORG-2305 advanced to Phase 2 for anxiety disorders under Organon & Co. . Despite favorable tolerability, development was discontinued due to insufficient efficacy differentiation from existing therapies. The compound’s discontinuation highlights challenges in CNS drug development, where subtle pharmacokinetic or receptor-binding properties can dictate clinical success.
Regulatory and Compliance Status
Table 2: Regulatory Overview
| Aspect | Detail |
|---|---|
| ECHA Listing | Phase-in substance (REACH Regulation) |
| Approved Uses | Research-only; no human or veterinary applications permitted |
| GHS Classification | Warning (H302: Harmful if swallowed) |
Future Research Directions
Mechanistic Elucidation
Unresolved questions include:
-
Receptor Targets: High-throughput screening to identify binding affinities for serotonin (5-HT), dopamine, or histamine receptors.
-
Metabolic Pathways: Cytochrome P450 enzyme interactions to predict drug-drug interaction risks.
Therapeutic Repurposing
Potential avenues include:
-
Neuropathic Pain: Structural analogs of mianserin show efficacy in pain models.
-
Sleep Disorders: Sedative properties at higher doses warrant exploration in insomnia models.
Formulation Optimization
-
Prodrug Development: Enhancing blood-brain barrier penetration via ester prodrugs.
-
Sustained-Release Systems: Mitigating peak-dose sedation through controlled-release formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume